Piridronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

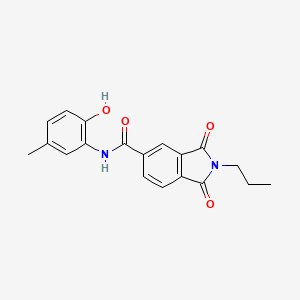

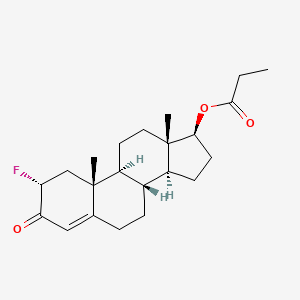

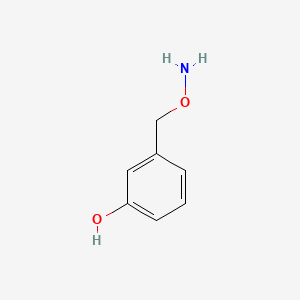

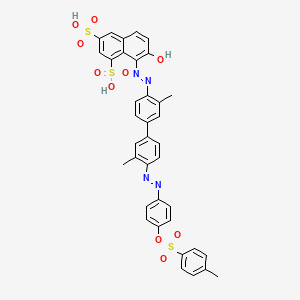

Piridronsäure, auch bekannt als Pamidronsäure, ist ein stickstoffhaltiges Bisphosphonat. Es wird hauptsächlich zur Vorbeugung von Knochenschwund und zur Behandlung von Erkrankungen wie Osteoporose, Morbus Paget und Hyperkalzämie bei malignen Tumoren eingesetzt. Diese Verbindung ist bekannt für ihre Fähigkeit, die osteoklastenvermittelte Knochenresorption zu hemmen und so die Knochenmatrix zu stabilisieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Piridronsäure kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 3-Aminopropansäure mit Phosphortrichlorid und Phosphorsäure umfasst. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um die Bildung der gewünschten Bisphosphonatstruktur zu gewährleisten .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Piridronsäure die großtechnische chemische Synthese unter Verwendung ähnlicher Reaktionswege. Der Prozess wird hinsichtlich Ausbeute und Reinheit optimiert, wobei häufig Reinigungsschritte wie Kristallisation und Filtration zur Gewinnung des Endprodukts eingesetzt werden .

Analyse Chemischer Reaktionen

Reaktionstypen: Piridronsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren, was möglicherweise seine biologische Aktivität verändert.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel oder Nukleophile.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Verbindungen mit höheren Oxidationsstufen führen, während die Substitution verschiedene Derivate mit modifizierten funktionellen Gruppen hervorbringen kann .

Wissenschaftliche Forschungsanwendungen

Piridronsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz bei der Synthese anderer Bisphosphonate und verwandter Verbindungen verwendet.

Biologie: Forschungsstudien nutzen Piridronsäure, um den Knochenstoffwechsel und die Rolle von Osteoklasten bei der Knochenresorption zu untersuchen.

Medizin: Es wird ausgiebig auf seine therapeutischen Wirkungen bei der Behandlung von knochenbezogenen Krankheiten und Zuständen wie Osteoporose und Morbus Paget untersucht.

Industrie: Piridronsäure wird bei der Entwicklung von Arzneimitteln und als Bestandteil in knochenzielgerichteten Arzneistoffabgabesystemen verwendet

5. Wirkmechanismus

Piridronsäure entfaltet seine Wirkung durch Bindung an Hydroxylapatitkristalle in der Knochenmatrix. Diese Bindung hemmt die Aktivität von Osteoklasten, den Zellen, die für die Knochenresorption verantwortlich sind. Die Verbindung zielt speziell auf das Enzym Farnesylpyrophosphatsynthase ab, das eine entscheidende Rolle im Mevalonatweg spielt. Durch die Hemmung dieses Enzyms verhindert Piridronsäure die Bildung von Isoprenoidmetaboliten, die für die Osteoklastenfunktion notwendig sind, was zur Induktion von Apoptose und einer anschließenden Reduktion der Knochenresorption führt .

Ähnliche Verbindungen:

- Neridronsäure

- Alendronsäure

- Ibandronsäure

- Zoledronsäure

Vergleich: Piridronsäure ist ein Bisphosphonat der zweiten Generation, ähnlich wie Neridronsäure und Alendronsäure. Es ist weniger potent als Bisphosphonate der dritten Generation wie Ibandronsäure und Zoledronsäure. Der Hauptunterschied liegt in seiner mittleren Antiresorptivpotenz und seinem spezifischen Wirkmechanismus, der auf Farnesylpyrophosphatsynthase abzielt .

Die einzigartigen Eigenschaften von Piridronsäure machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen, insbesondere bei der Behandlung von knochenbezogenen Krankheiten.

Wirkmechanismus

Piridronic acid exerts its effects by binding to hydroxyapatite crystals in the bone matrix. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound specifically targets the enzyme farnesyl pyrophosphate synthase, which plays a crucial role in the mevalonate pathway. By inhibiting this enzyme, this compound prevents the formation of isoprenoid metabolites necessary for osteoclast function, leading to the induction of apoptosis and subsequent reduction in bone resorption .

Vergleich Mit ähnlichen Verbindungen

- Neridronic acid

- Alendronic acid

- Ibandronic acid

- Zoledronic acid

Comparison: Piridronic acid is a second-generation bisphosphonate, similar to neridronic acid and alendronic acid. it is less potent than third-generation bisphosphonates such as ibandronic acid and zoledronic acid. The primary distinction lies in its intermediate anti-resorptive potency and its specific mechanism of action targeting farnesyl pyrophosphate synthase .

This compound’s unique properties make it a valuable compound in both research and therapeutic applications, particularly in the treatment of bone-related diseases.

Eigenschaften

CAS-Nummer |

75755-07-6 |

|---|---|

Molekularformel |

C7H11NO6P2 |

Molekulargewicht |

267.11 g/mol |

IUPAC-Name |

(1-phosphono-2-pyridin-2-ylethyl)phosphonic acid |

InChI |

InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)5-6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |

InChI-Schlüssel |

NGMZSXZBZNXBGX-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O |

Kanonische SMILES |

C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O |

Key on ui other cas no. |

75755-07-6 |

Synonyme |

2-(2-pyridyl)ethylidine-1,1-bisphosphonate 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, monosodium salt 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, x sodium salt 2-PEBP NE 97221 NE-97221 piridronate sodium |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[(2-methoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B1200872.png)

![METHYL 2-({[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B1200874.png)